ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate
Description
Ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate is a cyano-enoate derivative featuring a conjugated α,β-unsaturated carbonyl system, a trifluoromethylphenylamino substituent, and an ethyl ester group. Its structure is characterized by:
- (3E)-configuration: The double bond geometry influences molecular planarity and electronic interactions.
- Electron-withdrawing groups (EWGs): The cyano (–CN) and oxo (=O) groups enhance electrophilicity, while the trifluoromethyl (–CF₃) group contributes to lipophilicity and metabolic stability.
- Ethyl ester moiety: Modifies solubility and reactivity compared to methyl or aryl esters.
This compound is likely synthesized via condensation or cyclization reactions involving aryl amines and α-keto esters, analogous to methods described in heterocyclic chemistry literature . Potential applications include medicinal chemistry (enzyme inhibition) or materials science (nonlinear optics), though its exact utility depends on functional group synergies.
Properties
IUPAC Name |
ethyl (E)-3-cyano-2-oxo-4-[4-(trifluoromethyl)anilino]but-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-22-13(21)12(20)9(7-18)8-19-11-5-3-10(4-6-11)14(15,16)17/h3-6,8,19H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVWBIWOXUWOQO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This suggests that the trifluoromethyl group in the compound could interact with various biological targets, contributing to its pharmacological activities.
Mode of Action
The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates. This could imply that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function or structure.
Biochemical Pathways
The trifluoromethyl group is known to be involved in various pharmacological activities. This suggests that the compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its pharmacological activities.
Result of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities. This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.
Biological Activity
Ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate, also known by its CAS number 339106-77-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C14H11F3N2O3, with a molecular weight of 320.24 g/mol. Its structure includes a cyano group and a trifluoromethyl phenyl moiety, which contribute to its reactivity and biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the cyano and trifluoromethyl groups may enhance the compound's lipophilicity and binding affinity to target proteins.
Potential Biological Activities
- Antimicrobial Activity : Some studies suggest that compounds containing cyano groups exhibit antimicrobial properties. The specific activity of this compound against bacterial strains remains to be fully elucidated.
- Anti-inflammatory Effects : Similar compounds have shown potential in inhibiting inflammatory pathways, possibly through the modulation of cyclooxygenase (COX) enzymes.
- Anticancer Properties : Preliminary studies indicate that derivatives of cyano-containing compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Active against select bacterial strains | |
| Anti-inflammatory | Inhibition of COX enzymes observed | |
| Anticancer | Induces apoptosis in vitro |
Detailed Research Findings
- Antimicrobial Studies : A study conducted on similar cyano compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct data on this compound is limited, the structural similarities suggest potential efficacy .
- Anti-inflammatory Mechanism : Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines. For instance, a derivative was found to reduce edema significantly in animal models . This suggests that this compound may exert similar effects.
- Cancer Cell Studies : In vitro studies have indicated that certain derivatives can activate apoptotic pathways in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways .
Comparison with Similar Compounds
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5)
Structural Differences :
- Ester group: Compound 5 uses a methyl ester, whereas the target compound employs an ethyl ester.
- Amino substituent: Compound 5 features a generic aryl group, while the target compound’s 4-(trifluoromethyl)phenylamino group introduces strong electron-withdrawing effects and steric bulk.
- Core structure: Compound 5 is a fused imidazole-quinoline system, whereas the target compound is a linear enoate.
Synthesis :
Both compounds are synthesized using polyphosphoric acid (PPA) as a cyclizing agent, but the target compound’s linear structure may require milder conditions compared to the heterocyclic formation in Compound 5 .
Applications: Compound 5’s heterocyclic core suggests utility in pharmaceuticals (e.g., kinase inhibitors), while the target compound’s conjugated enoate system may favor optoelectronic applications.
Nonlinear Optical Chromophore 8b
Structural Differences :
- Complexity: Chromophore 8b contains multiple conjugated cyano and dimethylamino (–NMe₂) groups, creating an extended π-system for enhanced hyperpolarizability. The target compound has a simpler, shorter conjugated backbone.
- Substituent effects: Chromophore 8b uses electron-donating dimethylamino groups, while the target compound’s –CF₃ and –CN groups are electron-withdrawing, reducing charge-transfer efficiency.
Applications: Chromophore 8b is optimized for electro-optic activity, whereas the target compound’s EWGs may limit its nonlinear optical performance but enhance reactivity in nucleophilic additions or cycloadditions .
Ethyl 3-Cyano-2-oxo-4-(substituted amino)but-3-enoates
General Comparison :
- Substituent variation: Replacing –CF₃ with –NO₂ or –OMe alters electronic properties. For example, –NO₂ increases electrophilicity further, while –OMe introduces electron-donating effects.
- Stereochemistry : The (3E)-configuration in the target compound contrasts with (3Z)-isomers, which exhibit distinct dipole moments and crystal packing behaviors.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : The –CF₃ group in the target compound significantly lowers the LUMO energy, making it more reactive toward nucleophiles compared to –NMe₂-containing analogs .
- Stereochemical Impact : The (3E)-configuration ensures optimal conjugation, critical for applications requiring charge transfer or fluorescence.
- Synthetic Flexibility : The ethyl ester allows for straightforward derivatization (e.g., hydrolysis to carboxylic acids) compared to methyl esters, which are more resistant to cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
